molecular formula C18H21N3O2S B11173782 4-[(2-methylpropanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-[(2-methylpropanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11173782
M. Wt: 343.4 g/mol
InChI Key: XCISGUGHEFQYNM-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, cyclization with sulfur and other reagents to form the benzothiazole ring.

    Amidation Reaction: Introduction of the 2-methylpropanamido group through an amidation reaction using suitable reagents like acyl chlorides or anhydrides.

    Coupling Reaction: Coupling the benzothiazole derivative with a benzamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the amide groups.

    Reduction: Reduction reactions could target the carbonyl groups in the amide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigation into its binding affinity for various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Employed in analytical techniques for detecting or quantifying other substances.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like N-(4-chlorophenyl)-2-methylpropanamide.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole.

Uniqueness

4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzamide or benzothiazole derivatives.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H21N3O2S/c1-11(2)16(22)19-13-9-7-12(8-10-13)17(23)21-18-20-14-5-3-4-6-15(14)24-18/h7-11H,3-6H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

XCISGUGHEFQYNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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